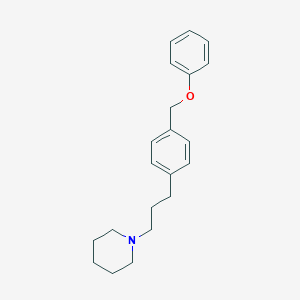
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been found to interact with the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor, among others.
Biochemical and Physiological Effects:
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. It has also been found to have potential anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is its high selectivity for certain receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is the development of new drugs based on its structure, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action, which could provide insights into the function of certain neurotransmitter receptors in the brain. Additionally, further studies are needed to explore its potential anti-inflammatory and anti-tumor properties.
Métodos De Síntesis
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized through a multi-step process involving the reaction of p-phenoxymethylbenzyl chloride with 3-bromopropylamine in the presence of a base, followed by hydrogenation and cyclization reactions. The final product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding affinity for certain receptors, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
19733-82-5 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-3-9-21(10-4-1)23-18-20-13-11-19(12-14-20)8-7-17-22-15-5-2-6-16-22/h1,3-4,9-14H,2,5-8,15-18H2 |
Clave InChI |
AKNHWFMGTNQXEB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Otros números CAS |
19733-82-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)



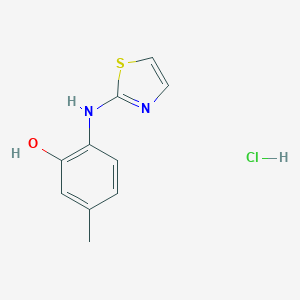
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
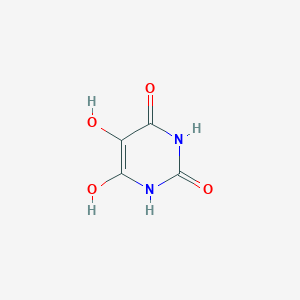
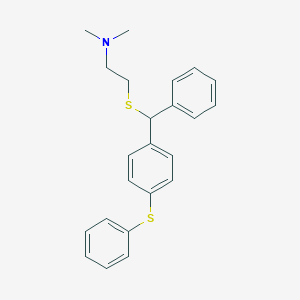
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
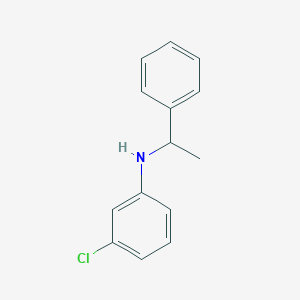
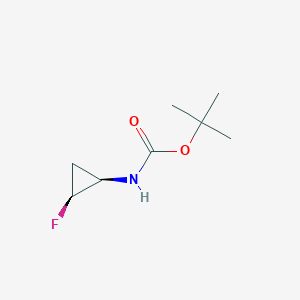
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)